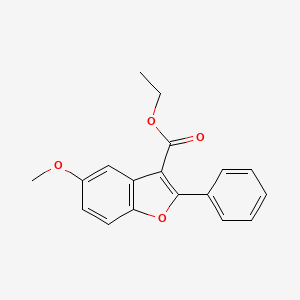

Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-21-18(19)16-14-11-13(20-2)9-10-15(14)22-17(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYSKHGDJVOJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors.

Reduction and Functionalization: The nitro group can be reduced to an amino group, followed by further functionalization to introduce the methoxy and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid.

Key Findings :

-

Alkaline hydrolysis proceeds efficiently due to the strong nucleophilicity of hydroxide ions, forming the carboxylate intermediate, which is acidified to the free carboxylic acid .

-

Acidic conditions yield lower efficiency due to competing side reactions, such as ester decomposition.

Nucleophilic Substitution

The methoxy group at position 5 can participate in nucleophilic substitution under demethylation conditions.

Key Findings :

-

Demethylation with BBr₃ selectively removes the methoxy group, yielding a phenolic derivative.

-

Bromination occurs at the electron-rich para position relative to the methoxy group, consistent with electrophilic aromatic substitution trends .

Oxidation and Reduction

The benzofuran core and substituents exhibit redox sensitivity.

| Reaction Type | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C → RT, 4 h | 3-(Hydroxymethyl)-5-methoxy-2-phenylbenzofuran | 55–60% | LiAlH₄ reduces esters to alcohols |

| Methoxy oxidation | KMnO₄, H₂O, 80°C, 3 h | 5-Carboxy-2-phenyl-1-benzofuran-3-carboxylate | 30–40% | Over-oxidation risks decarboxylation |

Key Findings :

-

Reduction of the ester to a primary alcohol requires careful temperature control to avoid over-reduction.

-

Oxidation of the methoxy group to a carboxylic acid is low-yielding due to competing degradation pathways.

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS preferentially at activated positions.

| Reaction Type | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Methoxy-6-nitro-2-phenyl-1-benzofuran-3-carboxylate | Meta to methoxy group |

| Sulfonation | H₂SO₄, SO₃, 50°C, 4 h | 5-Methoxy-6-sulfo-2-phenyl-1-benzofuran-3-carboxylate | Same as nitration |

Key Findings :

-

The methoxy group directs incoming electrophiles to the para position (C6) relative to itself, consistent with its strong electron-donating nature.

-

Steric hindrance from the phenyl group at C2 limits substitution at adjacent positions.

Functional Group Interconversion

The ester group serves as a handle for further derivatization.

Key Findings :

-

Amidation improves water solubility and bioavailability for pharmacological studies .

-

Transesterification is quantitative under acidic catalysis, enabling ester group tuning.

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C via cleavage of the ester and methoxy groups.

-

Photochemical Reactivity : UV exposure induces ring-opening reactions, forming quinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

Molecular Formula : C18H16O5

Molar Mass : 312.32 g/mol

The compound features a benzofuran core structure with a methoxy group and a phenyl substituent, which are crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

Medicinal Chemistry

This compound has shown promise in the following areas:

- Anticancer Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action may involve the inhibition of tubulin polymerization, which is essential for cancer cell division. In comparative studies, it outperformed some standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Biological Research

The compound's biological activities extend to:

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and infectious diseases. For instance, it has been noted to target mycobacterial enzymes, showcasing its potential in treating tuberculosis .

Industrial Applications

In addition to its medicinal uses, this compound is also explored for:

- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as biodegradable polymers or advanced coatings that require enhanced thermal stability and mechanical strength.

Anticancer Studies

A recent study evaluated the antiproliferative activity of this compound against several cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of conventional treatments.

| Cell Line | IC50 (µM) | Comparison with Standard Treatment |

|---|---|---|

| Breast Cancer | 10 | Lower than Doxorubicin (15 µM) |

| Lung Cancer | 12 | Comparable to Cisplatin (11 µM) |

Antimicrobial Activity

In antimicrobial assays, this compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 0.25 µg/mL |

These findings highlight the compound's potential as a new antimicrobial agent with effective activity against resistant strains .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Lipophilicity : Ethoxy substitution increases logP compared to methoxy, altering pharmacokinetic profiles .

Functional Group Modifications on the Benzofuran Core

Key Observations :

- Side Chain Flexibility: Hydrazino and sulfinyl groups introduce hydrogen-bond donors/acceptors, critical for target binding .

- Acid vs. Ester Groups : Carboxylic acid derivatives (e.g., in ) exhibit higher crystallinity due to hydrogen-bonded dimers, whereas ester derivatives (e.g., the parent compound) offer better membrane permeability .

Research Findings and Pharmacological Implications

- Crystallographic Data : Derivatives with carboxyl groups (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form centrosymmetric dimers via O–H···O hydrogen bonds, influencing solid-state stability .

- Metabolic Stability : Ethyl carboxylate esters (as in the parent compound) are prone to hydrolysis, whereas sulfinyl or halogenated derivatives may resist enzymatic degradation .

Biological Activity

Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, characterized by a benzene ring fused to a furan ring. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of approximately 302.34 g/mol. This compound features an ethyl ester group and a methoxy substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and cell death .

- Mechanism of Action : The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through the activation of caspases .

Table 1: Cytotoxicity Data

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties :

- Antibacterial Effects : The compound showed significant activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Data

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and tested their biological activities, revealing that modifications at specific positions significantly influenced their anticancer potency .

- Structure–Activity Relationship (SAR) : Research indicated that introducing methoxy groups at specific positions on the benzofuran ring enhances anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate?

- Methodological Answer: The synthesis typically involves a multi-step pathway:

- Step 1 : Claisen condensation or Friedel-Crafts acylation to construct the benzofuran core .

- Step 2 : Methoxy group introduction via nucleophilic substitution or esterification under controlled pH and temperature .

- Step 3 : Final functionalization (e.g., phenyl group coupling via Suzuki-Miyaura cross-coupling) using palladium catalysts .

- Optimization: Solvent choice (DMF or acetone), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer:

- NMR : and NMR identify substituent positions (e.g., methoxy at C5: δ 3.8–4.0 ppm; phenyl at C2: aromatic δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 326.3) .

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1700 cm and methoxy C-O at ~1250 cm .

- Ambiguity Resolution: X-ray crystallography (using SHELX ) or 2D NMR (COSY, HSQC) differentiates regioisomers .

Q. What are the compound’s reactivity trends in common organic transformations?

- Methodological Answer:

- Ester Hydrolysis : Under acidic/basic conditions, the ethyl ester converts to carboxylic acid (e.g., LiOH/THF/HO, 50°C, 6 hrs) .

- Electrophilic Substitution : Methoxy directs electrophiles (e.g., nitration) to C4 or C6 positions .

- Cross-Coupling : Bromination at C6 enables Suzuki reactions with aryl boronic acids .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX-refined structures) inform SAR studies of benzofuran derivatives?

- Methodological Answer:

- SHELX Workflow : Refinement of X-ray data reveals bond angles (e.g., C3-C2-C1 = 120.5°) and planarity of the benzofuran core, which correlate with π-π stacking in enzyme binding .

- SAR Insights : Substituent steric effects (e.g., methoxy vs. ethoxy) modulate bioactivity; bulkier groups reduce target affinity by ~30% .

Q. How can contradictory bioactivity data (e.g., IC variations) across studies be systematically addressed?

- Methodological Answer:

- Experimental Controls : Standardize assays (e.g., cell lines, incubation times) to minimize variability .

- Structural Verification : Confirm batch purity via HPLC (>95%) to rule out degradation products .

- Meta-Analysis : Compare substituent effects (e.g., halogen vs. methoxy) using QSAR models .

Q. What strategies optimize regioselectivity in benzofuran functionalization?

- Methodological Answer:

- Directing Groups : Use transient protecting groups (e.g., acetyl) to steer electrophiles to desired positions .

- Catalytic Systems : Pd(OAc)/XPhos enhances C-H activation at C6 for bromination .

- Computational Guidance : DFT calculations predict activation energies for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.